molecular formula C45H43N3O7 B613557 Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH CAS No. 957780-59-5

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

Cat. No. B613557
CAS RN: 957780-59-5
M. Wt: 737.85
InChI Key: ANJHPIXXMBAZHL-CRSWUFPKSA-N
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Description

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a peptide derivative that is used in a variety of synthetic and research applications. It is a synthetic peptide that has been used in a variety of scientific research studies and laboratory experiments. This peptide derivative is a combination of the amino acids Fmoc (Fluorenylmethoxycarbonyl) Asn (Asparagine), Thr (Threonine) and Psime (Psimethate) and Mepro (Methoxy-2-propyl). Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a highly versatile compound that has been used in a variety of scientific research studies and laboratory experiments.

Scientific Research Applications

Chemical Biology

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH: is used in chemical biology to create peptides that can modulate biological processes. These peptides can be used as tools to dissect complex biological pathways and understand the molecular basis of diseases.

Each of these applications leverages the unique properties of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH to advance scientific knowledge in various fields of research. The compound’s versatility in peptide synthesis makes it a valuable tool for a wide range of scientific inquiries .

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHPIXXMBAZHL-CRSWUFPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100731
Record name (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

CAS RN

957780-59-5
Record name (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957780-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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